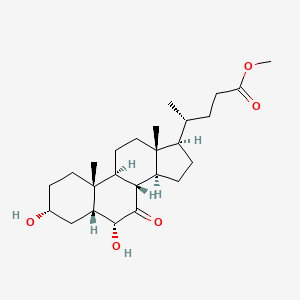

Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester

Description

Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester is a bile acid derivative. Bile acids are steroidal compounds that play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to other bile acids and has unique properties that make it of interest in various scientific fields.

Properties

Molecular Formula |

C25H40O5 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-20(27)30-4)16-6-7-17-21-18(10-12-24(16,17)2)25(3)11-9-15(26)13-19(25)22(28)23(21)29/h14-19,21-22,26,28H,5-13H2,1-4H3/t14-,15-,16-,17+,18+,19+,21+,22-,24-,25-/m1/s1 |

InChI Key |

RYTXBFUFNOVAOB-WKGRRQNDSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester typically involves the hydroxylation and oxidation of precursor bile acids. One common method involves the oxidation of lithocholic acid using reagents such as sodium hypochlorite at controlled temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using bacterial enzymes. For example, the cytochrome P450 monooxygenase from Streptomyces antibioticus has been used to hydroxylate lithocholic acid to produce derivatives like Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester . This method is advantageous due to its regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ketone group to a hydroxyl group.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation and zinc borohydride for reduction . The reactions typically require controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex bile acid derivatives.

Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.

Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester involves its interaction with bile acid receptors and transporters in the liver and intestines. It can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing bile acid homeostasis . The compound’s effects are mediated through pathways involving nuclear receptors such as FXR (Farnesoid X Receptor) and TGR5 (G-protein-coupled bile acid receptor).

Comparison with Similar Compounds

Similar Compounds

Cholic Acid: A primary bile acid with three hydroxyl groups.

Chenodeoxycholic Acid: A primary bile acid with two hydroxyl groups.

Lithocholic Acid: A secondary bile acid with one hydroxyl group.

Uniqueness

Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 7th position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.